3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound may cause irritation to the skin and eyes, and may affect the respiratory system .
Result of Action
It’s known that exposure to the compound can cause skin and eye irritation, and may affect the respiratory system .
Action Environment
The action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, exposure to the compound should be minimized to prevent irritation, suggesting that the compound’s action, efficacy, and stability may be affected by the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of a trifluoromethyl-substituted benzaldehyde. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with diisobutylaluminium hydride in toluene at low temperatures, followed by hydrolysis to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminium hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the synthesis of drug candidates with improved pharmacokinetic properties due to the trifluoromethyl group.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups, which confer distinct reactivity patterns and steric effects compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHAZMFWDCYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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